molecular formula C14H22N2O3 B2979301 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide CAS No. 2034590-10-6

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide

Cat. No.: B2979301
CAS No.: 2034590-10-6
M. Wt: 266.341
InChI Key: LWDVKJCJOIYVEU-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide is a synthetic compound that has attracted interest due to its unique structural features and potential applications across various fields. This compound's core structure, featuring a pyridinone moiety, allows it to participate in diverse chemical reactions, making it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide typically involves multiple steps starting from commercially available materials. Key synthetic routes include the formation of the pyridinone ring followed by the introduction of methoxy and methyl groups. The final step generally involves the coupling of the pyridinone derivative with pivaloyl chloride to form the amide bond.

Industrial Production Methods

In an industrial setting, the production process might be optimized for scale, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could involve using continuous flow reactors for efficient synthesis and employing advanced purification techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can modify the pyridinone ring or other substituents.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridinone ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Methanol, ethanol, dichloromethane, depending on the specific reaction conditions.

Major Products

The major products of these reactions vary, often depending on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide has a wide array of applications across multiple scientific domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.

  • Biology: : Studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: : Investigated for its potential therapeutic effects, possibly acting as a lead compound for developing new drugs.

  • Industry: : Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide exerts its effects often involves interacting with specific molecular targets. These could include enzymes or receptors within biological systems. Its pyridinone structure allows it to bind effectively to these targets, modulating their activity and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide.

  • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide.

Uniqueness

Compared to similar compounds, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide stands out due to its specific substituents and structural configuration, which can lead to unique reactivity and potentially different biological activities. Its pivalamide moiety, for instance, can influence its stability and how it interacts with other molecules.

Conclusion

This compound is a multifaceted compound with significant potential across various fields of research and industry. Its ability to undergo diverse chemical reactions and its broad range of applications make it a fascinating subject for further exploration.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10-8-11(19-5)9-12(17)16(10)7-6-15-13(18)14(2,3)4/h8-9H,6-7H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDVKJCJOIYVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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